

Technical Guide: Mass Spectrometry Profiling of Modafinil-d5 Sulfone

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Compound of Interest

Compound Name: Modafinil-d5 Sulfone

CAS No.: 1329496-95-8

Cat. No.: B590285

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Executive Summary

Modafinil-d5 Sulfone is the stable isotope-labeled internal standard (IS) utilized for the precise quantification of Modafinil Sulfone—a primary metabolite of the wakefulness-promoting agent Modafinil (Provigil)—in biological matrices.[1][2] Its utility in LC-MS/MS bioanalysis stems from its ability to mimic the ionization efficiency, chromatographic behavior, and extraction recovery of the target analyte while providing a distinct mass shift (+5 Da) to eliminate cross-talk.

This guide details the physicochemical properties, mass spectral fragmentation mechanics, and validated bioanalytical protocols for **Modafinil-d5 Sulfone**, designed for researchers in pharmacokinetics and forensic toxicology.

Chemical Identity & Structural Basis

Modafinil-d5 Sulfone differs from the non-deuterated metabolite by the substitution of five hydrogen atoms with deuterium on one of the phenyl rings. This modification provides the necessary mass shift for mass spectrometric resolution without altering the steric properties significantly.

Property	Specification
Compound Name	Modafinil-d5 Sulfone
Chemical Name	2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide
CAS Number	1329496-95-8
Molecular Formula	C ₁₅ H ₁₀ D ₅ NO ₃ S
Exact Mass	294.11 Da
Protonated Mass [M+H] ⁺	295.12 Da
Role	Internal Standard (IS) for Modafinil Sulfone quantification

Mass Spectrometry Mechanics

The detection of **Modafinil-d5 Sulfone** relies on Electrospray Ionization (ESI) in positive mode, followed by Collision-Induced Dissociation (CID). Understanding the fragmentation pathway is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions.

Ionization (ESI+)

Under ESI+ conditions, the sulfone moiety and the amide group facilitate protonation. The molecule forms a stable precursor ion [M+H]⁺ at m/z 295. Unlike the parent drug Modafinil (sulfoxide), the sulfone group is highly oxidized, making the molecule more polar but still readily ionizable.

Fragmentation Pathway

The characteristic fragmentation of Modafinil derivatives involves the cleavage of the C-S bond between the benzhydryl group and the sulfonyl moiety.

- Precursor Selection: The protonated molecule m/z 295 is selected in Q1.
- Primary Cleavage: High collision energy induces the rupture of the sulfonyl-carbon bond.

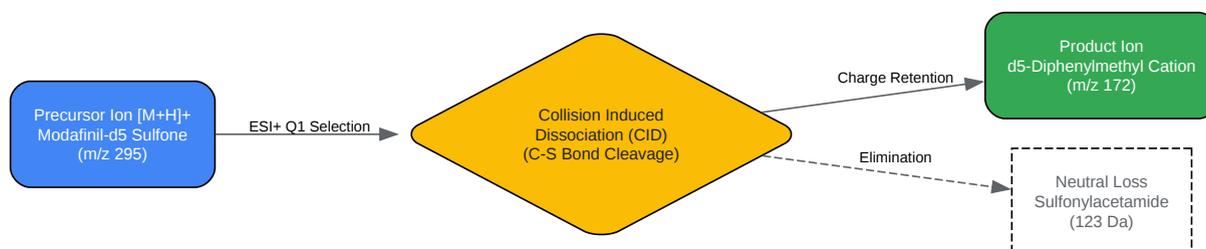
- Product Ion Formation: The charge is retained on the highly stabilized diphenylmethyl carbocation (benzhydryl cation).
 - Because one phenyl ring carries the d5 label, the resulting fragment has a mass of m/z 172 (167 + 5).
 - The neutral loss is the sulfonylacetamide group (SO₂-CH₂-CONH₂).

Comparison of Transitions:

- Analyte (Modafinil Sulfone): m/z 290 → 167
- IS (**Modafinil-d5 Sulfone**): m/z 295 → 172

Visualization of Fragmentation

The following diagram illustrates the specific bond cleavage leading to the quantitation ion.



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Figure 1: ESI+ Fragmentation pathway of **Modafinil-d5 Sulfone** showing the formation of the diagnostic d5-benzhydryl cation (m/z 172).

Bioanalytical Protocol (LC-MS/MS)[2]

This protocol outlines a validated workflow for extracting and quantifying Modafinil Sulfone using the d5-IS in human plasma.[2][3]

Sample Preparation (Solid Phase Extraction)

While Liquid-Liquid Extraction (LLE) is possible, Solid Phase Extraction (SPE) offers cleaner extracts and higher recovery for the polar sulfone metabolite.

- Aliquot: Transfer 100 μ L of plasma to a tube.
- IS Addition: Add 10 μ L of **Modafinil-d5 Sulfone** working solution (e.g., 1 μ g/mL). Vortex.
- Pre-treatment: Add 200 μ L of 2% Formic Acid in water to disrupt protein binding.
- SPE Loading: Load onto a conditioned HLB or mixed-mode cation exchange cartridge.
- Wash: Wash with 5% Methanol in water to remove salts and proteins.
- Elution: Elute with 100% Methanol.
- Reconstitution: Evaporate to dryness under N_2 at 40°C; reconstitute in Mobile Phase.

LC-MS/MS Parameters

Chromatographic Conditions:

- Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 μ m or 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Acetate).
- Mobile Phase B: Acetonitrile (or Methanol).^[2]
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-3.0 min: Ramp to 90% B
 - 3.0-4.0 min: Hold 90% B
 - 4.1 min: Re-equilibrate.

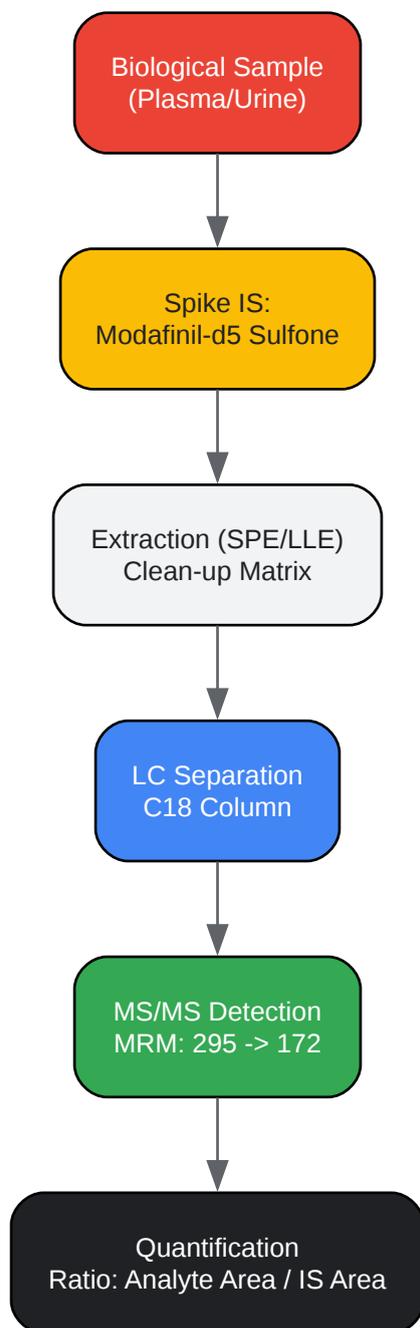
Mass Spectrometer Settings (Source: ESI+):

Parameter	Setting
Scan Type	MRM (Multiple Reaction Monitoring)
Polarity	Positive
Ion Spray Voltage	4500 - 5500 V
Source Temp	400°C - 500°C
Collision Gas	Nitrogen (Medium)

MRM Transitions Table:

Compound	Precursor (Q1)	Product (Q3)	Dwell (ms)	Collision Energy (eV)
Modafinil Sulfone	290.1	167.1	100	20-25
Modafinil-d5 Sulfone	295.1	172.1	100	20-25
Modafinil (Parent)	274.1	167.1	100	15-20

Analytical Workflow Diagram



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Figure 2: Step-by-step bioanalytical workflow for the quantification of Modafinil Sulfone.

Technical Considerations & Troubleshooting

Isotopic Purity & Cross-Talk

- Issue: If the d5-IS is not highly pure, it may contain d0 (unlabeled) impurities.

- Impact: The d0 impurity will appear in the analyte channel (m/z 290), causing false positives or artificially high baselines.
- Control: Ensure IS isotopic purity is >99%. Perform a "blank + IS" injection to verify no signal is detected at the analyte transition (290 → 167).

Metabolite Interconversion

Modafinil Sulfone is a stable end-product and does not interconvert back to Modafinil. However, care must be taken to separate it from Modafinil Acid (another metabolite), which has a different mass (291 Da for the acid vs 290 Da for the sulfone amide) but similar polarity. The MRM transitions are specific, but chromatographic separation is good practice to avoid ion suppression.

Stability

Modafinil-d5 Sulfone is stable in plasma for at least 6 hours at room temperature and through multiple freeze-thaw cycles. Stock solutions in methanol should be stored at -20°C.

References

- Bharatiya, R. et al. (2017). Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma. ResearchGate. Available at: [\[Link\]](#)
- Cass, Q.B. & Ferreira, G.T. (2007). Determination of modafinil, modafinil acid and modafinil sulfone in human plasma... Journal of Pharmaceutical and Biomedical Analysis. (Cited via NIH/PubMed context).

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